molecular formula C10H14INO B13288314 3-Iodo-4-(2-methylpropoxy)aniline

3-Iodo-4-(2-methylpropoxy)aniline

Cat. No.: B13288314
M. Wt: 291.13 g/mol
InChI Key: ZTNFVFODZQIBGY-UHFFFAOYSA-N
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Description

3-Iodo-4-(2-methylpropoxy)aniline is a substituted aniline derivative characterized by an iodine atom at the benzene ring’s 3-position and a 2-methylpropoxy (isobutoxy) group at the 4-position. The molecular formula is C₁₀H₁₄INO, with a molecular weight of 291.13 g/mol (calculated). The iodine substituent introduces significant steric and electronic effects, while the isobutoxy group enhances lipophilicity compared to smaller alkoxy chains like methoxy or ethoxy . This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom acts as a leaving group .

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

3-iodo-4-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14INO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3

InChI Key

ZTNFVFODZQIBGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-4-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the iodination of aniline derivatives. For example, the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium can yield p-iodoaniline . This intermediate can then be further functionalized to introduce the 2-methylpropoxy group.

Industrial Production Methods:

Industrial production methods for 3-Iodo-4-(2-methylpropoxy)aniline typically involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Iodo-4-(2-methylpropoxy)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form aniline derivatives with the iodine atom replaced by hydrogen.

    Substitution: The iodine atom in 3-Iodo-4-(2-methylpropoxy)aniline can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

3-Iodo-4-(2-methylpropoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound can be used to study the effects of iodine-containing aniline derivatives on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Industry:

In the chemical industry, 3-Iodo-4-(2-methylpropoxy)aniline is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Iodo-4-(2-methylpropoxy)aniline depends on its specific applicationThese interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-Iodo-4-(2-methylpropoxy)aniline with structurally or functionally related aniline derivatives, supported by experimental and theoretical data.

4-Iodo-2-methylaniline ()

  • Structure : Iodine at position 4, methyl at position 2.
  • Molecular Weight : 240 g/mol.
  • Key Differences: Substituent Positions: The iodine in 4-Iodo-2-methylaniline occupies the para position relative to the amino group, while in the target compound, iodine is meta. This positional difference alters electronic distribution, with para-substituents exerting stronger resonance effects. Functional Groups: The methyl group in 4-Iodo-2-methylaniline is less sterically demanding than the isobutoxy group, leading to higher solubility in polar solvents .
  • Reactivity : Para-iodo derivatives are more reactive in electrophilic substitutions due to reduced steric hindrance compared to meta-substituted analogs.

3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline ()

  • Structure: Chlorine at position 3, 4-isopropylphenoxy at position 4.
  • Molecular Weight : 261.75 g/mol.
  • Phenoxy vs.
  • Applications: The phenoxy group may enhance binding to aromatic receptors in biological systems, whereas the isobutoxy group improves membrane permeability.

N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline ()

  • Structure : Iodine at position 4, bromopyridinyloxy and tetrafluoropropyl groups.
  • Molecular Weight : 504 g/mol (as per MS data).
  • Key Differences :
    • Heterocyclic Influence : The bromopyridinyl group introduces nitrogen-based hydrogen bonding and metal-coordination sites, absent in the target compound.
    • Fluorinated Chain : The tetrafluoropropyl chain increases electronegativity and metabolic stability compared to the hydrocarbon-rich isobutoxy group .
  • Spectral Data : The target compound’s LCMS would show distinct fragmentation patterns due to the absence of fluorine and pyridine rings.

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline ()

  • Structure : Trifluoromethyl groups on the benzene and pyridine rings.
  • Molecular Weight : 407 g/mol (LCMS: m/z 407 [M+H]+).
  • Key Differences: Electron-Withdrawing Effects: The trifluoromethyl groups strongly deactivate the aromatic ring, reducing nucleophilicity at the amino group, whereas the isobutoxy group in the target compound is electron-donating. Synthetic Utility: The trifluoromethyl groups enhance resistance to oxidation, making this compound suitable for high-temperature reactions, unlike iodine-containing analogs, which may degrade under harsh conditions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Iodo-4-(2-methylpropoxy)aniline C₁₀H₁₄INO 291.13 Iodo (3-), Isobutoxy (4-) High lipophilicity
4-Iodo-2-methylaniline C₇H₈IN 240 Iodo (4-), Methyl (2-) Polar solvent solubility
3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline C₁₅H₁₆ClNO 261.75 Chloro (3-), Isopropylphenoxy Rigid aromatic structure
N-(2-((2-Bromopyridin-3-yl)oxy)-... C₁₅H₁₂BrF₄IN₂O 504 Iodo (4-), Bromopyridinyloxy Fluorine-enhanced stability

Research Findings and Insights

  • Synthetic Challenges : The isobutoxy group in 3-Iodo-4-(2-methylpropoxy)aniline complicates purification due to increased hydrophobicity, requiring advanced chromatographic techniques .

Biological Activity

3-Iodo-4-(2-methylpropoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes information from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Iodo-4-(2-methylpropoxy)aniline is characterized by the presence of an iodine atom and a propoxy group attached to an aniline core. The molecular formula is C11H14IN, with a molecular weight of 299.14 g/mol. The presence of iodine in the structure is significant, as it often enhances the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have demonstrated that iodine-containing compounds exhibit enhanced antimicrobial properties. For instance, iodo-quinoline derivatives have shown significant antibacterial effects against various pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values were determined using the microdilution method, indicating that compounds with iodine substitutions can be more effective than their non-iodinated counterparts.

Table 1: Antimicrobial Activity of Iodo-Containing Compounds

CompoundTarget PathogenMIC (µg/mL)
3-Iodo-4-(2-methylpropoxy)anilineS. epidermidisTBD
Iodo-quinoline derivativeK. pneumoniaeTBD
Iodo-anilineC. parapsilosisTBD

Anticancer Activity

The compound also shows promise in cancer research. A study on similar aniline derivatives indicated that modifications can lead to significant tumor growth inhibition in xenograft models . The mechanisms by which these compounds exert their effects often involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.

Case Study: Anticancer Efficacy
In a recent investigation, derivatives structurally related to 3-Iodo-4-(2-methylpropoxy)aniline were tested in vitro against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors.

The biological activity of 3-Iodo-4-(2-methylpropoxy)aniline can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Iodinated compounds often induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Cell Membrane Disruption: The hydrophobic nature of the propoxy group may facilitate interactions with lipid membranes, compromising their integrity.

Research Findings

A comprehensive review highlighted the synthesis and biological evaluation of various iodo-substituted anilines, noting their enhanced activities compared to non-iodinated analogs . Furthermore, ongoing research aims to optimize the synthesis processes to improve yields and reduce toxicity while maintaining efficacy.

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